molecular formula C13H9ClN2S2 B2470116 4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline CAS No. 300809-71-6

4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline

Cat. No. B2470116
CAS RN: 300809-71-6
M. Wt: 292.8
InChI Key: DTSNLMOLTVGCGZ-UHFFFAOYSA-N
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Description

“4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline” is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a new series of 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4 H)-one was synthesized by the reaction of mercapto benzothiazole with 4-[(4-methoxyphenyl)-methylidene-]-3-chloro-methyl-5(4 H)-isoxazolone, prepared from 90, in the presence of NaHCO3 in ethanol .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . These reactions often involve the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds :4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline and its derivatives have been used as key intermediates in the synthesis of novel heterocyclic compounds. These synthesized compounds have been characterized through various methods such as elemental analysis, NMR spectroscopy, and X-ray crystallography, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

  • Anticancer Agent Synthesis :Derivatives of this compound have been synthesized and evaluated for their anticancer activities. These compounds showed promising activity against cancer cell lines, indicating their potential as therapeutic agents (Nofal et al., 2014).

  • Development of Phthalocyanines :The synthesis of new phthalocyanines substituted with benzo[d]thiazol-2-ylthio groups has been reported. These compounds exhibit considerable solubility in various solvents, a primary condition for potential applications in fields such as materials science (Ağirtaş & Yildiko, 2008).

  • Corrosion Inhibition in Oil Wells :Compounds containing this compound have been studied for their effect as corrosion inhibitors in oil well tubular steel. They have shown promising results in protecting steel against corrosion, especially in hydrochloric acid solutions, which are commonly encountered in oil extraction processes (Yadav et al., 2015).

  • Fluorescent Probe Development :A novel benzothiazole-based fluorescent probe for cysteine detection, incorporating benzo[d]thiazol-2-ylthio units, has been developed. This probe has shown high selectivity and sensitivity, and has been applied in living cell imaging, offering potential use in biological and medical research (Yu et al., 2018).

  • Antimicrobial Activity :Compounds derived from this compound have demonstrated antimicrobial activity. These derivatives have been synthesized and tested against various microorganisms, showing potential as antimicrobial agents in pharmaceutical applications (Turan-Zitouni et al., 2004).

Future Directions

Benzothiazole derivatives, including “4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline”, have potential for further exploration as useful anti-tubercular agents . Future research could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting in-depth studies on the physical and chemical properties of these compounds.

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSNLMOLTVGCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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